molecular formula C17H20BrNO2S B8768068 N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE

N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE

Cat. No.: B8768068
M. Wt: 382.3 g/mol
InChI Key: QIKCTEXFDFDZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is an organic compound that features a brominated phenyl group and a tert-butylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-bromo-4-methylaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a brominated phenyl group and a tert-butylbenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H20BrNO2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C17H20BrNO2S/c1-12-5-10-16(15(18)11-12)19-22(20,21)14-8-6-13(7-9-14)17(2,3)4/h5-11,19H,1-4H3

InChI Key

QIKCTEXFDFDZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4-chloro-phenylamine (2.06 g, 10 mmol) and 4-tert-butylbenzenesulfonyl chloride (2.55 g, 11 mmol) were suspended in anhydrous pyridine (10 mL) and heated at 60° C. for 4 h. After cooling to room temperature the reaction mixture was added to 6 M HCl (100 mL) and the product was extracted with ethyl acetate (3×50 mL). The combined organic extract was dried over MgSO4, the solvent was evaporated, and the crude product was purified by flash chromatography to afford the title compound as a white solid. MS: (M+H)/z=403.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

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